5,7-Dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
5,7-Dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a chemical compound with a complex structure that includes multiple hydroxyl groups and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through several synthetic routes. One common method involves the reaction of phloroglucinol with ethylacetoacetate via Pechmann condensation in the presence of sulfuric acid . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromenone core, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for condensation reactions, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
5,7-Dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s hydroxyl groups make it a useful tool in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-4-methylcoumarin: Similar structure but with a methyl group at the 4-position.
8a-Methoxy-2,4-diphenyl-4a,5,6,7,8,8a-hexahydrochromene: Contains methoxy and diphenyl groups.
Uniqueness
5,7-Dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific arrangement of hydroxyl groups and the chromenone core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C9H12O4/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h1-2,5,7-10,12H,3-4H2 |
InChI Key |
QYCGVXPKRQUBRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C(C1O)C(=O)C=CO2)O |
Origin of Product |
United States |
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